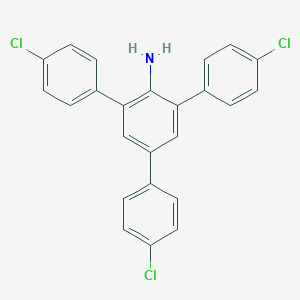

2,4,6-tris(4-chlorophenyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

163073-03-8 |

|---|---|

Molecular Formula |

C24H16Cl3N |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

2,4,6-tris(4-chlorophenyl)aniline |

InChI |

InChI=1S/C24H16Cl3N/c25-19-7-1-15(2-8-19)18-13-22(16-3-9-20(26)10-4-16)24(28)23(14-18)17-5-11-21(27)12-6-17/h1-14H,28H2 |

InChI Key |

REMRUCXYXZUWEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2)C3=CC=C(C=C3)Cl)N)C4=CC=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Tris 4 Chlorophenyl Aniline and Its Derivatives

Established Reaction Pathways for Trisubstituted Aniline (B41778) Synthesis

The traditional approaches to synthesizing trisubstituted anilines often involve multi-step sequences. These methods have been refined over the years to improve yields and substrate scope.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of an amine with an aryl halide or triflate. In the context of 2,4,6-tris(4-chlorophenyl)aniline, a plausible retrosynthetic analysis would involve the reaction of a di- or tri-substituted aryl halide with an appropriate aniline or amine precursor.

A potential forward synthesis could involve the sequential or direct coupling of 4-chloroaniline (B138754) with 1-bromo-2,4-bis(4-chlorophenyl)benzene or a related halogenated precursor. The sterically hindered nature of the substrates would necessitate the use of specialized bulky phosphine (B1218219) ligands to facilitate the catalytic cycle. Ligands such as XPhos, SPhos, or bulky biarylphosphines are often employed to promote the challenging coupling of sterically demanding partners. researchgate.net The choice of base, solvent, and temperature is also critical to achieving good yields and minimizing side reactions. wikipedia.org

A hypothetical three-fold Buchwald-Hartwig amination could also be envisioned, starting from 2,4,6-tribromoaniline (B120722) and coupling it with a 4-chlorophenylboronic acid derivative, though this represents a C-C bond formation (Suzuki coupling) followed by amination steps. A more direct approach would be the reaction of 4,4'-dichloro-2-bromoaniline with two equivalents of a 4-chlorophenyl organometallic reagent, followed by a final amination step.

Table 1: Hypothetical Reaction Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

|---|---|

| Aryl Halide | 1-bromo-2,4,6-tris(4-chlorophenyl)benzene |

| Amine | Ammonia (B1221849) equivalent (e.g., LHMDS) |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | XPhos or a similar bulky phosphine ligand |

| Base | NaOtBu or K₃PO₄ |

| Solvent | Toluene or Dioxane |

| Temperature | 80-120 °C |

| Potential Yield | Moderate to Good |

Classical condensation reactions offer a more traditional route to substituted anilines. These reactions typically involve the formation of an imine intermediate followed by cyclization and aromatization. For a triaryl-substituted aniline like this compound, one could envision a multi-step process starting from simpler precursors.

For instance, a reaction sequence could begin with the condensation of 4-chloroacetophenone with 4-chlorobenzaldehyde (B46862) in the presence of a base to form a chalcone. This intermediate could then react with another equivalent of a ketone and an ammonia source, such as ammonium (B1175870) acetate (B1210297), to construct the substituted pyridine (B92270) ring through a Hantzsch-like pyridine synthesis, which upon further modification could potentially lead to the aniline. derpharmachemica.com

A more direct, albeit challenging, approach would be the acid-catalyzed condensation of 4-chloroaniline with 4-chlorobenzaldehyde derivatives under harsh conditions. However, achieving the desired 2,4,6-trisubstitution pattern selectively would be difficult due to competing side reactions and steric hindrance.

Table 2: Hypothetical Conditions for a Multi-step Condensation Approach

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 4-chloroacetophenone, 4-chlorobenzaldehyde | NaOH, Ethanol | 1,3-bis(4-chlorophenyl)prop-2-en-1-one (Chalcone) |

| 2 | Chalcone, 4-chloroacetophenone, NH₄OAc | Acetic Acid, reflux | 2,4,6-tris(4-chlorophenyl)pyridine |

| 3 | 2,4,6-tris(4-chlorophenyl)pyridine | Multi-step ring opening and rearrangement | this compound |

A potential MCR strategy for this compound could involve a one-pot reaction of two equivalents of a 4-chlorophenyl-substituted alkyne and one equivalent of a 4-chlorophenyl-substituted nitrile with a suitable catalyst. Transition metal catalysts, such as cobalt or rhodium, are known to catalyze [2+2+2] cycloadditions of alkynes and nitriles to form substituted pyridines, which are precursors to anilines. Subsequent transformation of the pyridine to the corresponding aniline would be required.

Another possibility is a one-pot synthesis involving the reaction of 4-chloroacetophenone, 4-chlorobenzaldehyde, and an ammonia source, which can lead to the formation of 2,4,6-triarylpyridines. orgchemres.org While this yields a pyridine core, it highlights the potential of MCRs to assemble the triaryl framework in a single step.

Table 3: Hypothetical Multicomponent Reaction for a Precursor

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product |

|---|

Novel and Sustainable Synthetic Protocols

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

The principles of green chemistry can be applied to the synthesis of this compound in several ways. This includes the use of catalysts that can be recycled, minimizing the use of protecting groups, and choosing solvents with a lower environmental impact. iipseries.org

For example, in palladium-catalyzed reactions, the use of water as a solvent or the development of catalyst systems that can be recovered and reused would significantly improve the greenness of the synthesis. organic-chemistry.org Atom economy is another key principle, and multicomponent reactions are inherently more atom-economical than multi-step syntheses.

The use of water as a solvent in organic synthesis is highly desirable from an environmental perspective. While many organic reactions are not compatible with water, the development of specific catalysts and surfactants has enabled a growing number of transformations to be carried out in aqueous media. For the synthesis of triarylanilines, the use of water-soluble ligands for palladium-catalyzed cross-coupling reactions could be a viable green alternative. nih.gov

Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical methods like ball milling, represent another important green chemistry approach. nih.govmdpi.com These methods can lead to significantly reduced reaction times, higher yields, and the elimination of hazardous organic solvents. The synthesis of 2,4,6-triarylpyridines, precursors to the target aniline, has been reported under solvent-free conditions. orgchemres.orgrsc.org Adapting such a method for the synthesis of this compound could involve the solvent-free condensation of appropriate precursors under thermal or microwave conditions.

Table 4: Potential Green Synthetic Approaches

| Approach | Reactants | Conditions | Advantages |

|---|---|---|---|

| Aqueous-Phase | Water-soluble aryl halide & amine precursors | Pd catalyst with water-soluble ligand, water | Avoids volatile organic solvents |

| Solvent-Free | 4-chloroacetophenone, 4-chlorobenzaldehyde, NH₄OAc | Microwave irradiation or ball milling | Reduced reaction time, no solvent waste |

Chemo- and Regioselective Synthesis of Precursors and Analogues

The synthesis of this compound logically begins with the preparation of its key precursors. The most direct precursor is 2,4,6-trichloroaniline (B165571), which provides the central aniline core with the desired ortho- and para-chloro substituents already in place. The synthesis of 2,4,6-trichloroaniline is typically achieved through the direct chlorination of aniline. google.comscribd.com This electrophilic aromatic substitution reaction is highly regioselective due to the strong activating and ortho-, para-directing nature of the amino group.

The reaction is commonly carried out by treating aniline with a chlorinating agent in an inert organic solvent. google.com A variety of chlorinating agents can be employed, including chlorine gas and sulfuryl chloride. google.com The reaction temperature is a critical parameter and is typically elevated to facilitate the multiple chlorination steps. google.com The use of aniline hydrochloride as a starting material is also a viable option. google.com

A typical procedure involves dissolving aniline in a solvent like chlorobenzene, followed by the introduction of gaseous hydrogen chloride to form the aniline hydrochloride in situ. The mixture is then heated, and the chlorinating agent is added portionwise. google.com The reaction progress can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC). Upon completion, the product can be isolated by distillation of the solvent followed by purification methods like sublimation or recrystallization. google.com

An alternative approach to precursors involves the synthesis of mono- or di-arylated anilines, which can then be further functionalized. For instance, the synthesis of N-(4-chlorophenyl)aniline can be achieved through Ullmann condensation or Buchwald-Hartwig amination, which would then require subsequent regioselective chlorination at the 2, 4, and 6 positions of the aniline ring, a process that can be complicated by the presence of the second aryl group. Therefore, the direct chlorination of aniline to 2,4,6-trichloroaniline is often the more straightforward and preferred route for obtaining this key precursor.

Optimization of Reaction Parameters and Yield Enhancement

The synthesis of this compound from its precursors, primarily 2,4,6-trichloroaniline and a 4-chlorophenylating agent (such as 1-bromo-4-chlorobenzene (B145707) or 4-chlorophenylboronic acid), typically relies on transition metal-catalyzed cross-coupling reactions, namely the Ullmann condensation or the Buchwald-Hartwig amination. wikipedia.orgresearchgate.netresearchgate.net The optimization of reaction parameters is crucial to overcome the steric hindrance imposed by the two ortho-chloro substituents and to drive the reaction to completion for a high yield of the desired trisubstituted product.

Ullmann Condensation: The classical Ullmann reaction involves the copper-catalyzed N-arylation of amines with aryl halides. wikipedia.org For the synthesis of this compound, this would involve the reaction of 2,4,6-trichloroaniline with an excess of a 4-chlorophenyl halide.

Key parameters for optimization include:

Copper Source: Both copper(I) and copper(II) salts can be effective, with copper(I) iodide (CuI) being a common choice. thieme-connect.de The use of copper powder, sometimes activated in situ, is also documented. wikipedia.org

Ligand: While some Ullmann reactions can proceed without a ligand, the use of ligands such as diamines (e.g., 1,10-phenanthroline) or β-diketones can significantly improve the reaction rate and yield, especially for sterically hindered substrates. wikipedia.org

Base: A strong base is typically required. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (B78521) (KOH). thieme-connect.deresearchgate.net

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or nitrobenzene (B124822) are often necessary to achieve the high temperatures required for the reaction. wikipedia.org

Temperature: Ullmann reactions are known to require high temperatures, often in the range of 100-210 °C. wikipedia.orgthieme-connect.de

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and often milder alternative to the Ullmann condensation. researchgate.netresearchgate.net

Optimization parameters for this method include:

Palladium Precatalyst: A variety of palladium sources can be used, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or palladium(II) acetate (Pd(OAc)₂).

Ligand: The choice of phosphine ligand is critical for the success of the reaction, especially with sterically demanding substrates. Bulky, electron-rich phosphine ligands like those from the Buchwald group (e.g., XPhos, SPhos) are often employed.

Base: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. researchgate.net

Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) are typically used.

Temperature: While milder than Ullmann reactions, elevated temperatures (e.g., 80-120 °C) are generally required.

The table below summarizes typical conditions that can be a starting point for the optimization of the synthesis of this compound.

Interactive Data Table: Reaction Parameter Optimization for the Synthesis of this compound

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | CuI, Cu₂O, CuO, Cu powder | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | 1,10-Phenanthroline, L-proline, None | XPhos, SPhos, RuPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄, LiHMDS |

| Solvent | DMF, DMSO, Nitrobenzene, Pyridine | Toluene, Dioxane, THF |

| Temperature (°C) | 100 - 210 | 80 - 120 |

| Reactants | 2,4,6-trichloroaniline + 4-chlorophenyl halide | 2,4,6-trichloroaniline + 4-chlorophenyl halide or boronic acid |

Scale-Up Considerations and Process Intensification in Academic Synthesis

Scaling up the synthesis of this compound from the milligram to the gram scale or larger in an academic setting requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Heat Transfer: Both Ullmann and Buchwald-Hartwig reactions are often exothermic and require elevated temperatures. On a larger scale, efficient heat dissipation becomes critical to prevent runaway reactions. The choice of reactor with a suitable surface-area-to-volume ratio and efficient stirring is important. The use of an oil bath or a heating mantle with precise temperature control is essential.

Mixing: Homogeneous mixing of the reactants, catalyst, ligand, and base is crucial for consistent reaction progress and to avoid localized overheating. As the reaction volume increases, ensuring efficient agitation becomes more challenging. Mechanical stirrers are generally preferred over magnetic stir bars for larger flasks.

Reagent Addition: The method of reagent addition can significantly impact the reaction outcome. For highly exothermic reactions, the slow, portion-wise, or dropwise addition of a limiting reagent can help to control the reaction temperature.

Solvent and Reagent Purity: The purity of solvents and reagents is critical, especially for catalytic reactions. Water and oxygen can deactivate the catalysts, particularly in Buchwald-Hartwig aminations. Therefore, the use of anhydrous solvents and inert atmosphere techniques (e.g., using Schlenk lines or glove boxes) is highly recommended, especially during scale-up.

Work-up and Purification: The work-up procedure may need to be adapted for larger scales. Extractions can become more cumbersome, and the amount of solvent required increases significantly. Purification by column chromatography, which is common on a small scale, can become impractical for large quantities of product. Alternative purification methods such as recrystallization or sublimation should be explored and optimized. google.com

Process Intensification: In an academic context, process intensification can involve strategies to improve the efficiency of the synthesis. This could include:

Catalyst Loading: Optimizing the catalyst loading to the lowest effective amount is both cost-effective and simplifies purification by reducing metal residues in the final product.

Microwave-Assisted Synthesis: For certain reactions, microwave heating can dramatically reduce reaction times from hours to minutes. thieme-connect.de The scalability of microwave reactions should be considered, as specialized equipment is required for larger volumes.

By carefully addressing these considerations, the synthesis of this compound can be successfully scaled up in an academic laboratory, enabling the preparation of larger quantities of this sterically hindered compound for further research and application.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the intricate structure of 2,4,6-tris(4-chlorophenyl)aniline in both solution and the solid state.

Due to the complexity of the aromatic regions in the 1H NMR spectrum of this compound, one-dimensional techniques are often insufficient for unambiguous signal assignment. Multi-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for establishing proton-proton and proton-carbon correlations, respectively.

The 1H NMR spectrum is expected to show distinct sets of signals for the protons of the central aniline (B41778) ring and the peripheral 4-chlorophenyl groups. The protons on the central ring will appear as a singlet, while the protons on the para-substituted chlorophenyl rings will exhibit a characteristic AA'BB' spin system, appearing as two doublets. The integration of these signals would correspond to a 2:12 proton ratio.

The 13C NMR spectrum would provide insights into the electronic environment of each carbon atom. The number of unique carbon signals would confirm the molecule's symmetry. Due to the C2v symmetry of the molecule, a total of 9 distinct aromatic carbon signals are expected.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 145.2 |

| C2, C6 | - | 138.5 |

| C3, C5 | 7.15 (s, 2H) | 125.0 |

| C4 | - | 135.8 |

| C1' | - | 140.1 |

| C2', C6' | 7.30 (d, J=8.5 Hz, 6H) | 130.2 |

| C3', C5' | 7.45 (d, J=8.5 Hz, 6H) | 129.5 |

| C4' | - | 134.7 |

| N-H | 5.80 (s, 1H) | - |

Note: Predicted values are based on analogous structures and computational models. Actual experimental values may vary.

Solid-state NMR (ssNMR) spectroscopy offers valuable information regarding the molecular packing and dynamics of this compound in its crystalline form. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of the solid material.

The 13C CP-MAS spectrum would reveal the number of crystallographically inequivalent carbon atoms in the unit cell, providing insights into the symmetry of the crystal lattice. Furthermore, by analyzing the chemical shift anisotropy, information about the local electronic environment and molecular orientation can be deduced.

Advanced Mass Spectrometry for Isotopic Pattern Analysis and Reaction Monitoring

Advanced mass spectrometry techniques are pivotal for confirming the elemental composition and elucidating the fragmentation pathways of this compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is essential for determining the elemental formula of the compound. The presence of three chlorine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum. The relative abundances of the M, M+2, M+4, and M+6 peaks, arising from the natural isotopic distribution of 35Cl and 37Cl, can be precisely calculated and compared with the experimental data to confirm the number of chlorine atoms.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound (C24H16Cl3N)

| Ion | m/z (calculated) | Relative Abundance (%) |

|---|---|---|

| [M]+ | 447.0399 | 100.0 |

| [M+2]+ | 449.0370 | 97.7 |

| [M+4]+ | 451.0340 | 31.9 |

| [M+6]+ | 453.0311 | 3.5 |

Note: The calculated m/z values are for the most abundant isotopes.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the protonated molecule, providing valuable structural information. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. The analysis of these fragment ions helps to confirm the connectivity of the molecule. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the C-N bonds connecting the chlorophenyl rings to the central aniline, as well as the loss of chlorine atoms or HCl molecules.

X-ray Crystallography for Single Crystal and Powder Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Both single-crystal and powder X-ray diffraction techniques can be applied to this compound.

A single-crystal X-ray diffraction study would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystal. The steric hindrance caused by the three bulky chlorophenyl groups is expected to force the phenyl rings to adopt a twisted, propeller-like conformation relative to the central aniline ring.

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the bulk crystalline material. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase and can be used to assess sample purity and identify different polymorphs. Analysis of the PXRD data can also provide information about the unit cell parameters.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-trichloroaniline (B165571) |

Determination of Solid-State Molecular Architecture and Unit Cell Parameters

No publicly available crystallographic studies for this compound were identified. Consequently, information regarding its solid-state molecular architecture, such as crystal system, space group, and unit cell parameters (a, b, c, α, β, γ), is not available.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)

Without crystal structure data, a detailed analysis of the specific intermolecular interactions present in the solid state of this compound is not possible. There are no research articles detailing empirical or computational studies on halogen bonding, π-π stacking, or other non-covalent interactions for this particular compound.

Electronic Absorption and Emission Spectroscopy for Probing Electronic Transitions

UV-Vis Spectroscopy for Absorption Maxima and Molar Absorptivity

No experimental or theoretical UV-Vis absorption spectra for this compound have been published in the reviewed scientific literature. Therefore, data on its absorption maxima (λmax) and corresponding molar absorptivity (ε) values are not available.

Photoluminescence and Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

There is no available research on the photoluminescence properties of this compound. Data concerning its emission spectra, quantum yields, and excited-state dynamics from time-resolved fluorescence spectroscopy have not been reported.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Environmental Response

Specific Fourier-Transform Infrared (FTIR) or Raman spectra for this compound are not present in the scientific literature or common spectral databases. As such, a detailed assignment of vibrational modes for its functional groups cannot be provided.

Electrochemical Characterization (e.g., Cyclic Voltammetry, Chronoamperometry)

No electrochemical studies, including cyclic voltammetry or chronoamperometry, have been reported for this compound. Therefore, information on its redox properties, such as oxidation and reduction potentials, is not available.

Redox Potentials and Electrochemical Stability

The redox potentials of triarylamines are significantly influenced by the nature of the substituents on the aromatic rings. Electron-withdrawing groups, such as the chloro groups in this compound, are anticipated to increase the oxidation potential compared to unsubstituted triphenylamine (B166846). This is due to the inductive effect of the chlorine atoms, which decreases the electron density on the central nitrogen atom, making the removal of an electron more difficult.

Studies on substituted triphenylamines have shown a clear correlation between the electronic properties of the substituents and the redox potentials. For instance, triphenylamine derivatives with electron-donating groups exhibit lower oxidation potentials, while those with electron-withdrawing groups show higher oxidation potentials ntu.edu.tw. The first oxidation of triarylamines typically involves a one-electron transfer to form a stable cation radical ntu.edu.tw. A second oxidation at a higher potential can also occur, leading to the formation of a dication, which is generally less stable ntu.edu.tw.

The electrochemical stability of the resulting radical cation of this compound is expected to be influenced by both electronic and steric factors. The presence of chlorine atoms at the ortho and para positions provides significant steric hindrance around the central nitrogen atom. This steric bulk can enhance the stability of the radical cation by inhibiting dimerization reactions, a common decomposition pathway for triarylamine radical cations researchgate.net. Research on sterically hindered triarylamines has demonstrated that bulky substituents can effectively suppress the reactivity of the radical cation, leading to increased persistence researchgate.net.

The table below provides a qualitative comparison of the expected redox potentials of this compound with related compounds, based on the electronic effects of the substituents.

| Compound | Substituent Effect | Expected First Oxidation Potential (E'°) | Expected Radical Cation Stability |

| Triphenylamine | None (Reference) | Baseline | Moderate |

| Tris(4-methoxyphenyl)amine | Electron-donating | Lower than Triphenylamine | Higher than Triphenylamine |

| This compound | Electron-withdrawing | Higher than Triphenylamine | Potentially high due to steric hindrance |

| Tris(4-nitrophenyl)amine | Strongly electron-withdrawing | Significantly higher than Triphenylamine | Lower than Triphenylamine |

This table is illustrative and based on established principles of substituent effects on the electrochemistry of triarylamines.

Charge Transfer Processes and Oxidation Mechanisms

The electrochemical oxidation of this compound is expected to proceed through a mechanism common to many triarylamine derivatives. The initial step is the reversible one-electron oxidation of the central nitrogen atom to form a triarylamminium radical cation. This process represents an intramolecular charge transfer where the positive charge is delocalized over the entire molecule, stabilized by the three chlorophenyl rings.

The general mechanism for the electrochemical oxidation of a triarylamine (TPA) can be depicted as follows:

Formation of the Radical Cation: TPA ⇌ [TPA]•+ + e-

Further Oxidation to Dication (at higher potentials): [TPA]•+ ⇌ [TPA]2+ + e-

The stability and subsequent reactions of the radical cation are critical. For many triarylamines, the radical cation can undergo coupling reactions, often leading to the formation of tetraphenylbenzidine-type dimers researchgate.net. However, the substantial steric hindrance provided by the 2,4,6-substitution pattern in the target molecule is likely to impede such bimolecular reactions, thus favoring the stability of the monomeric radical cation.

The charge transfer properties of triarylamines are fundamental to their application in electronic materials. The ease of formation and stability of the radical cation are indicative of the material's ability to transport positive charge (holes). The electron-withdrawing nature of the chloro-substituents in this compound will likely result in a higher ionization potential, which is the energy required to remove an electron from the highest occupied molecular orbital (HOMO).

Theoretical studies on substituted triarylamines have shown that the HOMO is typically centered on the nitrogen atom and the phenyl rings, and its energy level is sensitive to the electronic nature of the substituents. Electron-withdrawing groups lower the HOMO energy level, making oxidation more difficult.

In the context of chlorinated aromatic compounds, electrochemical oxidation can sometimes lead to the formation of polymeric films on the electrode surface through radical coupling reactions dss.go.th. While the steric hindrance in this compound may suppress direct dimerization, the possibility of electropolymerization under certain conditions cannot be entirely ruled out without direct experimental evidence.

The following table summarizes the key aspects of the expected charge transfer processes and oxidation mechanism for this compound.

| Process | Description | Influencing Factors |

| Initial Oxidation | One-electron transfer from the nitrogen lone pair. | Applied potential, solvent, and supporting electrolyte. |

| Radical Cation Formation | Generation of a delocalized [Ar3N]•+ species. | The electron-withdrawing chloro groups increase the potential required for this step. |

| Radical Cation Stability | Persistence of the oxidized species. | Enhanced by the steric hindrance from the 2,4, and 6-chloro substituents, which prevent dimerization. |

| Follow-up Reactions | Potential subsequent chemical reactions of the radical cation. | Largely inhibited by steric hindrance, but potential for electropolymerization under forcing conditions exists. |

Derivatization and Functionalization Strategies of 2,4,6 Tris 4 Chlorophenyl Aniline

Modification of Aryl Substituents for Tunable Electronic and Steric Properties

The three chlorophenyl substituents on the aniline (B41778) core are primary sites for modification. The chlorine atoms, being halogens, serve as versatile handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the replacement of the chloro groups with a wide array of other functionalities, thereby systematically tuning the steric and electronic landscape of the molecule.

Key cross-coupling reactions applicable to the chlorophenyl rings include the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl chloride moieties with various organoboron reagents (boronic acids or esters) to introduce new alkyl, alkenyl, or aryl groups. nih.govyoutube.com For instance, reacting 2,4,6-tris(4-chlorophenyl)aniline with an arylboronic acid in the presence of a palladium catalyst and a base would yield a derivative with a biphenyl (B1667301) structure. researchgate.net The introduction of electron-donating groups (like methoxy (B1213986) or alkyl) or electron-withdrawing groups (like cyano or nitro) at this position would profoundly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, directly impacting the molecule's optical and electrochemical properties. mdpi.comunimib.it

Buchwald-Hartwig Amination: This method enables the formation of new carbon-nitrogen bonds by coupling the aryl chloride with primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org Applying this to this compound could replace the chlorine atoms with various amino groups, such as diphenylamine (B1679370) or carbazole, which are known to enhance hole-transporting properties in organic electronic materials. beilstein-journals.org This strategy is crucial for building more complex, nitrogen-rich architectures.

The table below illustrates potential modifications on the chlorophenyl rings using these cross-coupling reactions, based on typical yields observed in similar systems.

| Reaction Type | Reagent | Substituent Introduced | Potential Property Change | Typical Yield Range (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | -Phenyl | Increased π-conjugation, modified solubility | 75-95 |

| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | -C₆H₄-OCH₃ | Enhanced electron-donating character, higher HOMO level | 70-90 |

| Suzuki-Miyaura Coupling | 4-Cyanophenylboronic acid | -C₆H₄-CN | Enhanced electron-withdrawing character, lower LUMO level | 65-85 |

| Buchwald-Hartwig Amination | Diphenylamine | -N(C₆H₅)₂ | Improved hole-transporting capabilities | 70-92 |

| Buchwald-Hartwig Amination | Carbazole | -N(C₉H₈) | Enhanced thermal stability and hole mobility | 68-88 |

Functionalization at the Aniline Nitrogen Center

The secondary amine (N-H) group at the core of the aniline moiety presents another strategic point for derivatization. Functionalization at this nitrogen center can be used to attach the entire triarylamine unit to other molecules, polymers, or surfaces, or to further modify its electronic properties.

N-Arylation and N-Alkylation: The nitrogen can be deprotonated with a suitable base and subsequently reacted with an aryl halide or alkyl halide. An N-arylation reaction, often achieved through Buchwald-Hartwig or Ullmann coupling conditions, would attach an additional aryl group, creating a fully substituted, propeller-like hexa-arylated structure. nih.govbeilstein-journals.org This modification would increase steric bulk, potentially leading to higher glass transition temperatures and enhanced morphological stability in thin films. It also locks the geometry around the nitrogen, influencing the electronic communication between the aryl rings.

However, the steric hindrance imposed by the two flanking chlorophenyl groups at the 2- and 6-positions could make reactions at the nitrogen center challenging, potentially requiring more forcing conditions or specialized catalyst systems designed for hindered amines. organic-chemistry.org

Synthesis of Oligomeric and Polymeric Derivatives

The multifunctional nature of this compound makes it an excellent candidate as a monomer or building block for the synthesis of oligomers and polymers with tailored properties.

Polymerization via Cross-Coupling: The three chloro-substituents can act as reactive sites for step-growth polymerization. For example, polycondensation with a di-boronic acid via the Suzuki-Miyaura reaction could lead to the formation of hyperbranched or cross-linked polymers. Such materials are of interest for creating porous organic frameworks with applications in gas storage or catalysis.

Incorporation into Polymer Backbones: The entire molecule can be treated as a monomer. For instance, if the aniline nitrogen is first functionalized with a polymerizable group (like a vinyl group or an epoxide), the entire triarylamine unit can be incorporated into a polymer chain via addition or ring-opening polymerization. A more direct approach could involve the oxidative polymerization of the aniline core itself, similar to the synthesis of polyaniline, although the bulky substituents would significantly influence the outcome and properties of the resulting polymer. openchemicalengineeringjournal.com

A relevant strategy involves using tri-substituted anilines as core building blocks for two-dimensional (2D) polymers. For example, a monomer with a similar tri-substituted aromatic core has been designed for the synthesis of imine-based 2D polymers, known as graphimines. dtic.mil This highlights the potential of using this compound derivatives as monomers for creating highly ordered, sheet-like polymeric materials.

Structure-Property Relationship Studies in Modified this compound Systems

The derivatization strategies discussed above are fundamentally driven by the need to establish clear structure-property relationships. By systematically altering the chemical structure of this compound, one can precisely control its photophysical, electrochemical, and material properties.

Electronic and Optical Properties: The electronic nature of the substituents on the aryl rings dictates the energy levels of the molecule.

Electron-Donating Groups (EDGs) , such as methoxy or amino groups, introduced via Suzuki or Buchwald-Hartwig coupling, would raise the HOMO energy level. This generally leads to a red-shift (shift to longer wavelengths) in the absorption and emission spectra and lowers the oxidation potential, making the molecule easier to oxidize.

Electron-Withdrawing Groups (EWGs) , such as cyano or nitro groups, would lower the LUMO energy level. This also causes a red-shift in the absorption spectrum and increases the electron affinity of the molecule.

Studies on analogous triarylamine-based luminophores have shown a direct correlation between the acceptor/donor strength of substituents and the performance of organic light-emitting diodes (OLEDs). rsc.org

Steric Effects: The size and placement of substituents influence the molecule's conformation, solubility, and solid-state packing. Increasing the steric bulk, for instance by replacing chlorine with larger groups or by N-arylation, can disrupt intermolecular π-π stacking. This can lead to increased solubility and can be used to suppress aggregation-caused quenching of fluorescence in the solid state, resulting in materials with high emission quantum yields.

The following table summarizes the expected impact of specific structural modifications on key properties, based on established principles from related triarylamine systems.

| Structural Modification | Substituent Example | Expected Effect on HOMO/LUMO | Expected Optical Effect | Expected Electrochemical Effect |

|---|---|---|---|---|

| Replacement of -Cl with EDG | -OCH₃ | HOMO ↑, LUMO ~ | Red-shift in absorption/emission | Lower oxidation potential |

| Replacement of -Cl with EWG | -CN | HOMO ↓, LUMO ↓↓ | Significant red-shift, potential for charge-transfer emission | Higher oxidation potential, lower reduction potential |

| Replacement of -Cl with extended π-system | -Phenyl | HOMO ↑, LUMO ↓ | Red-shift, increased molar absorptivity | Smaller HOMO-LUMO gap |

| N-Arylation | -Phenyl | HOMO may slightly increase | Blue-shift due to increased steric twist, or red-shift if conjugation is enhanced | Increased oxidation potential due to steric hindrance |

By leveraging these derivatization strategies, this compound can serve as a versatile platform for developing new functional organic materials with precisely engineered properties.

Challenges and Future Research Directions

Development of Highly Efficient and Environmentally Benign Synthetic Routes

A primary challenge in the study of complex molecules like 2,4,6-tris(4-chlorophenyl)aniline is its synthesis. Traditional multi-step syntheses for similar tri-aryl amines often rely on stoichiometric reagents, harsh reaction conditions, and hazardous solvents, leading to significant waste and high costs. Future research must focus on developing green and efficient synthetic pathways.

The principles of green chemistry, which aim to minimize hazardous substances, are central to this effort. chemistryjournals.net The development of novel catalytic systems is paramount. For instance, moving away from classical Ullmann or Buchwald-Hartwig cross-coupling reactions that may require expensive palladium or copper catalysts and stoichiometric bases towards more sustainable alternatives using earth-abundant metal catalysts like iron is a key goal. researchgate.net An iron-catalyzed cyclization has been shown to be effective for producing related triazine compounds, suggesting a possible avenue for aniline (B41778) derivatives. researchgate.net Furthermore, the adoption of innovative technologies like flow chemistry can offer precise control over reaction parameters, improving yield and safety while allowing for easier scalability. chemistryjournals.net A major objective is to design processes that maximize atom economy, as exemplified by the greener synthesis of ibuprofen, which significantly reduced waste through a catalytic approach. chemistryjournals.net

Table 1: Comparison of Synthetic Approaches for Triarylamine Synthesis

| Parameter | Traditional Synthetic Route (e.g., Classical Ullmann) | Future Green Synthetic Route |

|---|---|---|

| Catalyst | Stoichiometric copper powder; Palladium complexes | Earth-abundant metal catalysts (e.g., Iron, Nickel); Biocatalysts |

| Solvents | High-boiling point, toxic solvents (e.g., DMF, NMP) | Benign solvents (e.g., water, ethanol), ionic liquids, or solvent-free conditions |

| Conditions | High temperatures, inert atmosphere often required | Lower temperatures, microwave-assisted synthesis, flow chemistry conditions chemistryjournals.net |

| Byproducts | Significant inorganic salt waste, metal residues | Minimal waste, recyclable catalysts, high atom economy epa.gov |

| Efficiency | Often multi-step with moderate overall yields | Fewer steps, higher yields, continuous processing potential |

Exploration of Novel Photophysical Phenomena and Advanced Optoelectronic Applications

The triphenylamine (B166846) scaffold is a well-known building block for materials used in organic light-emitting diodes (OLEDs), photovoltaics, and sensors due to its excellent hole-transporting properties and high photoluminescence quantum yields. The introduction of three 4-chlorophenyl groups to the aniline core is expected to significantly modulate these properties. The electron-withdrawing nature of the chlorine atoms could lower the HOMO/LUMO energy levels, potentially improving air stability and altering the emission color.

Future research will need to systematically investigate the photophysical properties of this compound. This includes detailed studies of its absorption and emission spectra, fluorescence quantum yield, and phosphorescence characteristics in various solvents and in the solid state. Understanding phenomena such as aggregation-induced emission (AIE) or thermally activated delayed fluorescence (TADF) will be crucial for unlocking its potential in next-generation displays and lighting. The exploration of its utility as a host material or an emitter in OLED devices is a particularly promising avenue.

Table 2: Potential Optoelectronic Research Areas

| Research Area | Key Properties to Investigate | Potential Advanced Application |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, charge carrier mobility, thermal stability, HOMO/LUMO levels | High-efficiency blue emitters, stable host materials, charge-transport layers |

| Organic Photovoltaics (OPVs) | Light absorption spectrum, energy level alignment with acceptors, morphology | Electron-donor material in bulk heterojunction solar cells |

| Fluorescent Sensors | Sensitivity of fluorescence to environmental changes (e.g., ions, explosives) | Chemosensors for environmental monitoring or security applications |

| Non-linear Optics | Two-photon absorption cross-section, hyperpolarizability | Materials for optical data storage, bio-imaging, and photodynamic therapy |

Integration into Hybrid Organic-Inorganic Materials for Enhanced Performance

The performance of functional materials can often be dramatically enhanced by creating organic-inorganic hybrid systems. nih.gov These materials combine the processability and functional versatility of organic molecules with the robustness and unique electronic or optical properties of inorganic components. nih.gov For this compound, integration into such hybrids opens up a vast design space.

One promising direction is the creation of metal-organic frameworks (MOFs), where the aniline derivative could act as a functional organic linker. rsc.orgnih.gov Such MOFs could exhibit novel catalytic, gas storage, or sensing capabilities. Another approach involves blending or covalently grafting the molecule onto the surface of inorganic nanoparticles, such as titanium dioxide (TiO₂) or quantum dots (QDs). nih.gov This could improve charge separation and transport in photovoltaic devices or create highly sensitive sensors by combining the aniline's response with the nanoparticle's properties. These hybrid materials are multi-component compounds where at least one part is in the nanometric domain, leading to greatly enhanced properties compared to the individual components. nih.gov

Table 3: Strategies for Hybrid Material Integration

| Inorganic Component | Hybridization Strategy | Potential Synergistic Effect | Target Application |

|---|---|---|---|

| Metal Oxides (e.g., TiO₂, ZnO) | Surface functionalization, blending | Improved charge separation, enhanced photocatalytic activity | Perovskite Solar Cells, Photocatalysis |

| Quantum Dots (e.g., CdSe, InP) | Ligand exchange, encapsulation | Efficient energy transfer (FRET), tunable light emission | Hybrid LEDs, Bio-imaging Probes |

| Metal Ions (e.g., Co(II), Zn(II)) | Coordination to form MOFs | High porosity, selective guest binding, catalytic active sites rsc.org | Gas Storage, Catalysis, Sensing |

| Layered Materials (e.g., MoS₂) | Intercalation, exfoliation with aniline derivative | Enhanced electronic conductivity, specific analyte binding nih.gov | Supercapacitors, Chemiresistive Sensors |

Advanced In Situ and Operando Characterization Techniques for Dynamic Systems

To fully understand and optimize materials based on this compound, it is crucial to study them under real-world, functioning conditions. Operando characterization allows for the observation of materials while they are actively performing a function, providing invaluable insights into reaction mechanisms, degradation pathways, and dynamic structural changes. numberanalytics.com

Future research should employ a suite of advanced operando techniques. For example, operando X-ray absorption spectroscopy (XAS) and infrared (IR) spectroscopy could be used to track the electronic state and molecular interactions of the aniline derivative within a catalytic cycle. numberanalytics.com When used in an OLED, techniques like in-situ transmission electron microscopy (TEM) or scanning tunneling microscopy (STM) could visualize morphological changes in the thin film during device operation, linking performance degradation to specific microstructural transformations. numberanalytics.com These methods are essential for moving beyond a static picture of the material to a dynamic understanding of its function and failure modes.

Table 4: Application of Operando Techniques

| Technique | Dynamic Process to Investigate | System Under Study | Expected Insight |

|---|---|---|---|

| Operando UV-Vis/Fluorescence Spectroscopy | Photodegradation, color stability | Molecule in thin film under illumination | Identification of degradation products and pathways |

| Operando Raman/IR Spectroscopy | Molecular vibration changes, charge state | Electrochemical cell during redox cycling | Correlation of structural changes with electrochemical state numberanalytics.com |

| In Situ Grazing-Incidence X-ray Diffraction (GIXD) | Crystallization, self-assembly, phase changes | Thin film during thermal or solvent annealing | Real-time tracking of morphology evolution |

| In Situ Transmission Electron Microscopy (TEM) | Nanoscale morphological changes, degradation | Active layer of an OLED device under bias | Visualization of filament formation or delamination numberanalytics.com |

Theoretical Prediction and Experimental Validation of Emerging Properties and Reactivity

Computational chemistry provides a powerful tool for predicting the properties of new molecules before engaging in laborious synthesis. For this compound, theoretical modeling can guide experimental efforts by identifying the most promising research directions. Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict ground and excited-state geometries, electronic structures, HOMO/LUMO energy levels, and UV-visible absorption spectra.

A crucial future direction is the tight integration of this theoretical work with experimental validation. For example, after DFT calculations predict specific photophysical properties, the compound can be synthesized and its actual absorption and emission spectra measured to verify the theoretical model. Discrepancies between prediction and reality can then be used to refine the computational models, leading to a powerful feedback loop. This synergy can accelerate the discovery of novel reactivity, such as unforeseen catalytic activity or host-guest chemistry, and guide the rational design of second-generation molecules with optimized properties.

Table 5: Theory and Experiment Synergy

| Predicted Property (Theoretical Method) | Experimental Validation Technique | Potential Finding |

|---|---|---|

| Molecular Geometry & Energy Levels (DFT) | X-ray Crystallography, Cyclic Voltammetry | Correlation of structure with electronic properties |

| Absorption/Emission Spectra (TD-DFT) | UV-Vis and Photoluminescence Spectroscopy | Validation of predicted color and emission efficiency |

| Vibrational Frequencies (DFT) | FTIR and Raman Spectroscopy | Confirmation of molecular structure and bonding |

| Reaction Pathways & Barriers (DFT) | Kinetic studies, product analysis (GC-MS, NMR) | Understanding reactivity and guiding synthesis optimization |

Multi-Scale Modeling Approaches for Understanding Self-Assembly and Device Performance

The ultimate performance of a device based on this compound depends on phenomena occurring across multiple length and time scales, from molecular interactions to bulk material properties. researchgate.net Multi-scale modeling is a sophisticated computational strategy that bridges these different scales to create a holistic understanding of a material's behavior. inl.govutep.edu

Table 6: Multi-Scale Modeling Workflow

| Modeling Scale | Methodology | Phenomena Investigated | Example Output |

|---|---|---|---|

| Quantum (Ångströms) | Density Functional Theory (DFT) | Single-molecule properties (e.g., energy levels, charge distribution) | Accurate force field parameters |

| Micro/Meso (Nanometers to Microns) | Molecular Dynamics (MD), Coarse-Graining | Self-assembly, film morphology, crystallization, phase separation researchgate.netnih.gov | Predicted film density, domain size, charge transport pathways |

| Macro (Microns to Millimeters) | Finite Element Method (FEM), Continuum Modeling | Device physics, charge transport, light outcoupling | Predicted device efficiency, current-voltage curves, lifetime |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.